molecular formula C16H15BrO3 B5865653 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 340216-57-1

2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No. B5865653
CAS RN: 340216-57-1
M. Wt: 335.19 g/mol
InChI Key: OEFMEZNPKYBIKX-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMB has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to possess antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its biological activity has been well-established. This compound has also been found to possess a wide range of biological activities, making it a useful compound for studying various cellular pathways. However, there are also some limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. In addition, this compound has been found to possess cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. One area of interest is the development of this compound analogs with improved biological activity and solubility. Another area of interest is the investigation of the mechanism of action of this compound, which is not fully understood. In addition, further research is needed to determine the optimal conditions for the use of this compound in lab experiments, including its concentration and the duration of exposure. Overall, this compound has the potential to be a useful compound for studying various cellular pathways and for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves the reaction of 2-bromo-5-methoxybenzaldehyde with 4-methylbenzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an acid-catalyzed esterification mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to possess antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFMEZNPKYBIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358158
Record name 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340216-57-1, 6116-77-4
Record name Benzaldehyde, 2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340216-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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